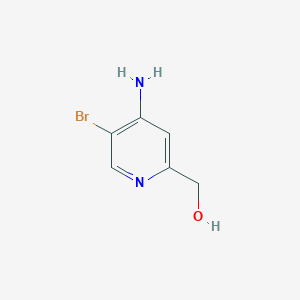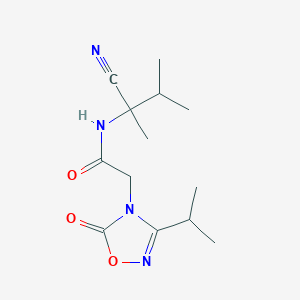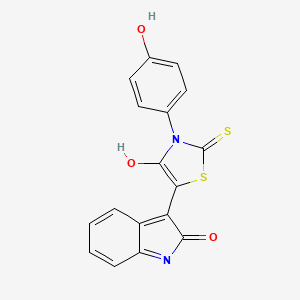![molecular formula C16H19FN6O B2587367 N4-(4-fluorofenil)-N6-(3-metoxipropil)-1-metil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina CAS No. 896007-40-2](/img/structure/B2587367.png)
N4-(4-fluorofenil)-N6-(3-metoxipropil)-1-metil-1H-pirazolo[3,4-d]pirimidina-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H19FN6O and its molecular weight is 330.367. The purity is usually 95%.
BenchChem offers high-quality N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Este compuesto se ha sintetizado como parte de nuevos sistemas heterocíclicos de nitrógeno que llevan un grupo pirazolo[3,4-d]pirimidina sustituido con flúor. Estos sistemas han mostrado potencial como sondas antifúngicas. Se cree que la introducción de átomos de flúor mejora sus propiedades farmacológicas, incluida la actividad antifúngica .
Inhibición enzimática
Los derivados de pirazolo[3,4-d]pirimidina fluorados sustituidos con funcionalidad han exhibido un amplio espectro de actividades biológicas, particularmente como inhibidores enzimáticos. Han mostrado efectos sobre la actividad celobiasa producida por algunos hongos, lo que podría aprovecharse en la investigación centrada en procesos enzimáticos y vías metabólicas .
Investigación anticancerígena
Los derivados del compuesto se han explorado por sus propiedades anticancerígenas. Se sabe que la presencia de átomos de flúor en la estructura de pirazolopirimidina mejora las características farmacológicas, lo que convierte a estos derivados en candidatos interesantes para el desarrollo de fármacos anticancerígenos .
Inhibición de la desacetilasa de histonas
Un compuesto relacionado se ha diseñado para actuar como un degradador selectivo de la desacetilasa de histonas-3 (HDAC3). Las HDAC desempeñan un papel crucial en la expresión génica y la proliferación celular, y su desregulación está implicada en diversas enfermedades, incluido el cáncer. Los inhibidores de las HDAC, como este compuesto, son agentes terapéuticos potenciales .
Actividades antiinflamatorias
Los derivados de pirimidina, incluidos los que contienen un grupo fluorofenilo, se han investigado por sus efectos antiinflamatorios. Los estudios han informado de la síntesis de nuevos compuestos con un potencial inhibitorio significativo de la COX-2, que se probaron in vivo por su actividad antiinflamatoria .
Síntesis orgánica
El compuesto también es de interés en el campo de la química orgánica para la síntesis de compuestos poliheterocíclicos. Puede servir como bloque de construcción en la creación de moléculas orgánicas complejas con posibles aplicaciones en varios campos biológicos .
Quimeras de direccionamiento de proteólisis (PROTAC)
En la química medicinal, el marco del compuesto se utiliza en el diseño de PROTAC. Estas moléculas son una nueva clase de fármacos que dirigen selectivamente las proteínas para su degradación, ofreciendo un enfoque novedoso en el descubrimiento y desarrollo de fármacos .
Mejoras farmacológicas
Se ha demostrado que la introducción de átomos de flúor en las estructuras de pirazolopirimidina mejora las propiedades farmacológicas. Esto convierte al compuesto y sus derivados en valiosos para el desarrollo de fármacos con mayor eficacia y menos efectos secundarios .
Mecanismo De Acción
Target of Action
The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .
Result of Action
The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines .
Propiedades
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNQSFMQJLUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)



![2,6-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2587301.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)
![N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)
![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)
![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)
